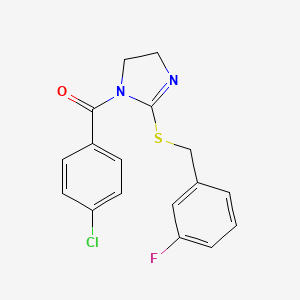

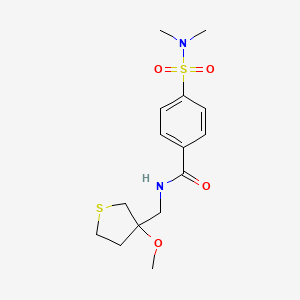

7-fluoro-5-phenyl-4-(3,4,5-triethoxybenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis process of benzodiazepines, such as the one , typically involves several steps, including the condensation of appropriate benzodiazepine precursors. For instance, solid-phase synthesis methods have been described for creating polysubstituted 1,5-benzodiazepin-2-ones, showcasing the adaptability of these synthetic pathways (Schwarz, Tumelty, & Gallop, 1998).

Molecular Structure Analysis

The molecular structure of benzodiazepines is characterized by a seven-membered heterocyclic core, which influences their chemical behavior and interaction with biological targets. Studies involving X-ray crystallography, like the work by Naveen et al. (2019), provide insights into the structural conformation and intermolecular interactions of these compounds, which are essential for their biological activities (Naveen, Kumara, Al-Maqtari, Urs, Jamalis, Reddy, Lingegowda, & Lokanath, 2019).

Chemical Reactions and Properties

Benzodiazepines undergo various chemical reactions, including nitro group reduction and cyclization, to form their core structure. The functional groups attached to the benzodiazepine core significantly affect their chemical properties and reactivity. For example, the synthesis and modification of fluorinated benzothiazoles indicate the role of substituents in defining the chemical properties and potential biological activities of these compounds (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).

Physical Properties Analysis

The physical properties of benzodiazepines, such as solubility, melting point, and crystalline structure, are critical for their pharmacokinetic behaviors. These properties are influenced by the compound's molecular structure and the nature of its substituents. The crystal structure analysis provides detailed information about the molecular arrangements and stability of these compounds in solid state (Kravtsov, Fonari, Gdaniec, Pavlovsky, Andronati, & Semenishyna, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and chemical interactions of benzodiazepines, are defined by their core structure and substituent groups. These properties determine the compound's reactivity towards other chemicals and its stability under different conditions. Research into the synthesis and structural analysis of benzodiazepine derivatives sheds light on these aspects, aiding in the development of compounds with desired chemical properties (Lee, Gauthier, & Rivero, 1999).

Applications De Recherche Scientifique

Antitumor Potential

7-Fluoro substituted benzothiazoles, structurally related to benzodiazepinones, have shown significant cytotoxicity in vitro against certain human breast cell lines. Specifically, they displayed potent cytotoxic effects on sensitive MCF-7 (ER+) and MDA 468 (ER-) cell lines while remaining inactive against PC 3 prostate, HBL 100 breast, and HCT 116 colon cells. This demonstrates their potential in targeted antitumor therapy, especially considering their biphasic dose-response relationships and the ability to produce no exportable metabolites, enhancing their stability and effectiveness in therapeutic applications (Hutchinson et al., 2001).

Structural and Interaction Analysis

The crystalline structure and weak interactions, including specific C-H...F intermolecular interactions, of fluorinated benzodiazepinone intermediates, have been studied. These studies provide insights into the altered packing modes in their crystalline lattice, which is crucial for understanding their stability and reactivity, potentially influencing their pharmacological properties and the development of more effective pharmaceuticals (Prasanna & Row, 2000).

Synthesis and Modification

Efficient protocols have been developed for synthesizing novel oxadiazole ring-incorporated analogs of benzodiazepinones, showcasing the synthetic potential of these compounds. These protocols are significant for producing new compounds with potentially valuable medicinal properties, expanding the chemical diversity and therapeutic possibilities of benzodiazepinone derivatives (Devi, Gupta, & Kishore, 2014).

Propriétés

IUPAC Name |

7-fluoro-5-phenyl-4-(3,4,5-triethoxybenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29FN2O5/c1-4-34-23-14-19(15-24(35-5-2)27(23)36-6-3)28(33)31-17-25(32)30-22-13-12-20(29)16-21(22)26(31)18-10-8-7-9-11-18/h7-16,26H,4-6,17H2,1-3H3,(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWAHSMTFCDRME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-fluoro-5-phenyl-4-(3,4,5-triethoxybenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2498934.png)

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)-2-propenenitrile](/img/structure/B2498938.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2498940.png)

![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498941.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyacetamide](/img/structure/B2498944.png)

![1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)